N-(2-fluorophenyl)-2-iodobenzamide
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Overview
Description
N-(2-fluorophenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and an iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-iodobenzamide typically involves the reaction of 2-fluoroaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-fluorophenyl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the iodobenzamide moiety interacts with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-chlorobenzamide
- N-(2-fluorophenyl)-2-bromobenzamide
- N-(2-fluorophenyl)-2-methylbenzamide
Uniqueness
N-(2-fluorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives .
Properties
Molecular Formula |
C13H9FINO |
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Molecular Weight |
341.12 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17) |
InChI Key |
MHOQTXYSLLYEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)I |
Origin of Product |
United States |
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